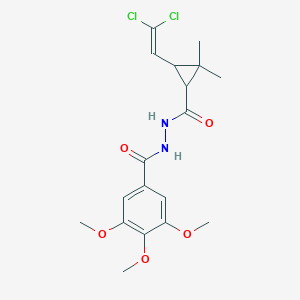
diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate is a complex organic compound with the molecular formula C25H28BrNO5. This compound is notable for its intricate structure, which includes an aniline group, a bromophenyl group, and a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step often involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.
Attachment of the Aniline Group: The aniline group is attached through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aniline groups, leading to the formation of quinones and nitroso derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromophenyl and aniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Quinones and nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aniline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate is utilized in several research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-anilino-2-phenyl-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate
- Diethyl 4-anilino-2-(4-chlorophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate
- Diethyl 4-anilino-2-(4-fluorophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate
Uniqueness
Diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction profiles are required.
Eigenschaften
CAS-Nummer |
317342-27-1 |
|---|---|
Molekularformel |
C25H28BrNO5 |
Molekulargewicht |
502.4g/mol |
IUPAC-Name |
diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H28BrNO5/c1-4-31-23(28)21-19(27-18-9-7-6-8-10-18)15-25(3,30)22(24(29)32-5-2)20(21)16-11-13-17(26)14-12-16/h6-14,20,22,27,30H,4-5,15H2,1-3H3 |
InChI-Schlüssel |
HWJSXQRKMJTQQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388750.png)
![ETHYL (2E)-2-[(4-METHOXY-2-METHYLPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388752.png)
![3-Cyclopentyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388754.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXY-2-METHYLPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388755.png)
![ethyl 2-(3-bromobenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388757.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388758.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388760.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388761.png)

![3-Allyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388763.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388767.png)
![3-[1-{2-nitrobenzyl}-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B388768.png)


